(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
“(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid” is a conformationally constrained proline analogue featuring a 7-azabicyclo[2.2.1]heptane (7-azanorbornane) skeleton. This bicyclic framework imposes significant steric and electronic constraints, making it valuable in peptide synthesis and drug design for stabilizing secondary structures or enhancing receptor binding specificity . The compound’s stereochemistry (1S,2S,4R) and substituents—a benzyloxycarbonyl (Cbz) group at the 7-position and a carboxylic acid at the 2-position—dictate its reactivity, solubility, and biological interactions . Its synthesis often involves Diels-Alder reactions followed by functionalization, as seen in protocols for related 7-azanorbornane derivatives .
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(1S,2S,4R)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12+,13+/m1/s1 |
InChI Key |
ORCSDOIXZYXXMU-AGIUHOORSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the benzyloxycarbonyl and carboxylic acid groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is explored for its potential therapeutic applications. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency or reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Comparison with Similar 7-Azabicyclo[2.2.1]heptane Derivatives
The 7-azanorbornane core is shared among several derivatives, but substituents and stereochemistry critically differentiate their properties:
*Calculated based on molecular formula (C14H15NO4).
Key Observations :
- Stereochemical Impact : The (1S,2S,4R) configuration enforces a distinct spatial arrangement, as shown in quantum mechanical studies of amide distortion in similar bicyclic amides .
Physicochemical Properties and Stability
- Solubility : The hydrochloride salt of the target compound (CAS: 876376-07-7) is water-soluble, whereas the free acid form requires organic solvents .
- Stability : The Cbz group is base-labile, contrasting with the acid-stable Boc group in related derivatives .
- Conformational Rigidity : The bicyclic skeleton reduces rotational freedom, as evidenced by lower rotational barriers in N-acetyl derivatives compared to linear amides (ΔG<sup>‡</sup> reduced by 1.2 kcal/mol) .
Biological Activity
The compound (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports to provide a comprehensive overview.
Chemical Structure
The compound features a bicyclic framework known as azabicyclo[2.2.1]heptane, with a benzyloxycarbonyl group and a carboxylic acid functional group. Its molecular formula is .
Key Properties
- Molecular Weight : 225.25 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Chirality : The compound exhibits chirality, which is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the potential of azabicyclo compounds in cancer therapy. In particular, derivatives of (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid have shown promising results as selective antitumor agents.
Case Study: Antitumor Efficacy
A series of experiments demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on certain enzymes, particularly those involved in neurotransmission.
Acetylcholinesterase Inhibition
Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function .
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound A | 38.98 | AChE |
| Compound B | 1.60 | Butyrylcholinesterase (BChE) |
Antimicrobial Activity
The antimicrobial properties of azabicyclo compounds have been explored as well. Studies indicate that certain derivatives possess activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Apoptosis Induction
The antitumor activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
Cholinergic Modulation
For enzyme inhibition, the mechanism involves non-covalent interactions at the active site of AChE and BChE, leading to competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
